Cas no 5079-16-3 ([7-(propan-2-ylidene)bicyclo[2.2.1]heptane-2,3-diyl]dimethanediyl bis(4-methylbenzenesulfonate))

[7-(propan-2-ylidene)bicyclo[2.2.1]heptane-2,3-diyl]dimethanediyl bis(4-methylbenzenesulfonate) structure
5079-16-3 structure
Product Name:[7-(propan-2-ylidene)bicyclo[2.2.1]heptane-2,3-diyl]dimethanediyl bis(4-methylbenzenesulfonate)
CAS No:5079-16-3
MF:C26H32O6S2
MW:504.658685684204
CID:1572771
PubChem ID:417061
Update Time:2025-04-21

[7-(propan-2-ylidene)bicyclo[2.2.1]heptane-2,3-diyl]dimethanediyl bis(4-methylbenzenesulfonate) Chemical and Physical Properties

Names and Identifiers

    • [7-(propan-2-ylidene)bicyclo[2.2.1]heptane-2,3-diyl]dimethanediyl bis(4-methylbenzenesulfonate)
    • [3-[(4-methylphenyl)sulfonyloxymethyl]-7-propan-2-ylidene-2-bicyclo[2.2.1]heptanyl]methyl 4-methylbenzenesulfonate
    • NSC-173744
    • NSC173744
    • [7-(1-METHYLETHYLIDENE)-3-([[(4-METHYLPHENYL)SULFONYL]OXY]METHYL)BICYCLO[2.2.1]HEPT-2-YL]METHYL 4-METHYLBENZENESULFONATE
    • DTXSID70329053
    • NSC86082
    • NSC-86082
    • 5079-16-3
    • Inchi: 1S/C26H32O6S2/c1-17(2)26-22-13-14-23(26)25(16-32-34(29,30)21-11-7-19(4)8-12-21)24(22)15-31-33(27,28)20-9-5-18(3)6-10-20/h5-12,22-25H,13-16H2,1-4H3
    • InChI Key: IMEJBNNLSILBOW-UHFFFAOYSA-N
    • SMILES: S(C1C=CC(C)=CC=1)(=O)(=O)OCC1C(COS(C2C=CC(C)=CC=2)(=O)=O)C2CCC1C2=C(C)C

Computed Properties

  • Exact Mass: 504.16416
  • Monoisotopic Mass: 504.16403108g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 34
  • Rotatable Bond Count: 8
  • Complexity: 866
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 4
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.5
  • Topological Polar Surface Area: 104Ų

Experimental Properties

  • PSA: 86.74
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